2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a tetrahydrofuran ring, which adds to its structural diversity.
Preparation Methods
The synthesis of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Acetylation: The benzodioxole is then acetylated using acetic anhydride to form the acetyl derivative.
Amidation: The acetyl derivative is reacted with an amine to form the amide bond.
Coupling with Tetrahydrofuran: The final step involves coupling the amide with a tetrahydrofuran derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydrofuran ring may enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity, by modulating specific pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide include:
2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide: This compound features a thiadiazole ring instead of the tetrahydrofuran ring, which may alter its biological activity and chemical properties.
2-[(1,3-Benzodioxol-5-yloxy)acetyl]-N-octadecylhydrazinecarbothioamide: This compound has a hydrazinecarbothioamide group, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its combination of the benzodioxole and tetrahydrofuran moieties, which may provide a distinct set of biological activities and chemical properties.
Properties
Molecular Formula |
C21H22N2O6 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H22N2O6/c24-20(12-27-14-7-8-18-19(10-14)29-13-28-18)23-17-6-2-1-5-16(17)21(25)22-11-15-4-3-9-26-15/h1-2,5-8,10,15H,3-4,9,11-13H2,(H,22,25)(H,23,24) |
InChI Key |
ZFLKKSUQJBMZJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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